molecular formula C8H15NO6 B1141859 3-Acetamido-3-deoxy-D-glucose CAS No. 14086-88-5

3-Acetamido-3-deoxy-D-glucose

Katalognummer: B1141859
CAS-Nummer: 14086-88-5
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: VXUMVOQGKNZDNY-ZTVVOAFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Configuration

This compound (C₈H₁₅NO₆) is a deoxyamino sugar featuring a pyranose ring with a 3-acetamido group replacing the hydroxyl at C3. Its structure is defined by:

  • Pyranose ring : A six-membered ring in the ⁴C₁ chair conformation, typical of D-glucose derivatives.
  • Substituents :
    • C3 : Acetamido group (NHC(O)CH₃), replacing the hydroxyl group.
    • C6 : Hydroxymethyl group (-CH₂OH).
    • C2, C4, C5 : Hydroxyl groups in the axial (C2, C4) or equatorial (C5) positions, depending on conformation.

The stereochemistry at C3 is critical, as inversion during synthesis via nucleophilic substitution (e.g., azide-to-amino group replacement) determines the configuration.

Crystallographic Analysis of Pyranose Conformations

Crystallographic studies reveal the pyranose ring adopts the 4C₁ chair conformation, stabilized by intramolecular hydrogen bonds between the acetamido group and adjacent hydroxyls. Key features include:

Conformational Parameter Value Implication
C1–C2–C3–C4 dihedral angle ~60° ⁴C₁ chair
C3–C4–C5–C6 dihedral angle ~180° Equatorial C5-OH
Acetamido group orientation Axial Hydrogen bonding

Deviations from the ⁴C₁ conformation are rare but observed in non-enzyme complexes, where steric or electronic effects perturb the ring.

NMR Spectroscopic Profiling of Anomeric Forms

¹H and ¹³C NMR data distinguish α/β anomers and confirm the pyranose configuration:

NMR Signal α-Anomer β-Anomer Assignment
Anomeric proton (H1) δ 5.21 (d) δ 4.72 (d) J = 3–8 Hz (axial vs. equatorial)
Acetamido methyl (CH₃) δ 2.05 (s) δ 2.05 (s) Broad singlet
C6 hydroxymethyl (CH₂OH) δ 3.6–3.9 δ 3.6–3.9 Multiplet

The acetamido group’s N–H proton resonates at δ 7.5–8.5 (broad), confirming hydrogen bonding with adjacent oxygens.

Comparative Analysis with Related Deoxyamino Sugars

This compound differs structurally and functionally from other deoxyamino sugars:

Compound Substitutions Biosynthetic Pathway Applications
This compound C3: NHCOCH₃; C6: CH₂OH Nucleophilic substitution Glycobiology research
N-Acetyl-D-glucosamine (GlcNAc) C2: NHCOCH₃; C6: CH₂OH Glucosamine + acetylation Chitin synthesis, O-GlcNAcylation
3-Acetamido-3,6-dideoxy-D-glucose C3: NHCOCH₃; C6: CH₃ dTDP-glucose → ketoisomerase Bacterial O-antigens

Key distinctions :

  • Position of acetamido group : C3 vs. C2 (GlcNAc) or C3 with additional deoxygenation (3,6-dideoxy derivatives).
  • Biosynthesis : this compound is synthesized via chemical methods, while bacterial sugars utilize nucleotide-activated dTDP intermediates.
  • Biological roles : Unlike GlcNAc (cell wall, chitin), this compound is primarily a research tool for studying glycosidic linkages and enzyme specificity.

Eigenschaften

CAS-Nummer

14086-88-5

Molekularformel

C8H15NO6

Molekulargewicht

221.21 g/mol

IUPAC-Name

N-[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1

InChI-Schlüssel

VXUMVOQGKNZDNY-ZTVVOAFPSA-N

Isomerische SMILES

CC(=O)N[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O

Kanonische SMILES

CC(=O)NC1C(C(OC(C1O)O)CO)O

Synonyme

N-Acetyl-kanosamine;  3-Acetamido-3-deoxy-D-glucopyranose; 

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Structural Role

3-Acetamido-3-deoxy-D-glucose plays a significant role in the biosynthesis of complex carbohydrates, particularly in the formation of lipopolysaccharides (LPS) and glycoproteins. It has been identified as a component of the repeating units of LPS O-antigens, which are critical for bacterial virulence and immune evasion. Research indicates that derivatives of this compound are involved in the production of antibiotic precursors and glycan moieties in bacterial cell surface layers .

Table 1: Biosynthetic Pathways Involving this compound

Pathway ComponentDescription
LPS O-antigens Essential for bacterial virulence; derived from this compound.
Antibiotic Precursors Involved in the biosynthesis of various antibiotics through its derivatives.
Glycoproteins Contributes to the structure of S-layer glycoproteins in bacteria.

Therapeutic Potential

The therapeutic applications of this compound have been explored in several contexts:

Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit cancer cell growth by disrupting glucose metabolism. This analog can serve as a metabolic inhibitor, potentially enhancing the efficacy of chemotherapeutic agents when used in combination therapies .

Anti-inflammatory Properties

Studies suggest that analogs of this compound may exhibit anti-inflammatory effects by modulating immune responses and reducing cytokine production. These properties make it a candidate for treating conditions characterized by chronic inflammation .

Antiviral Applications

The structural similarity of this compound to glucose allows it to interfere with viral replication processes that rely on host glucose metabolism. This mechanism is particularly relevant in developing antiviral therapies against diseases such as COVID-19 .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Biosynthesis Study : A study elucidated the biosynthetic pathway for dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose from Thermoanaerobacterium thermosaccharolyticum, highlighting its significance in antibiotic production and bacterial structure .
  • Cancer Treatment Research : A combination treatment involving 2-deoxy-D-glucose (a glucose analog) showed enhanced cytotoxicity against cancer cells when paired with cisplatin, suggesting that similar compounds could be effective in cancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Epimers

The table below compares 3-Acetamido-3-deoxy-D-glucose with key analogues, highlighting structural and functional differences:

Compound Name CAS Number Molecular Formula Substituent Position Key Features Biological Role/Applications
This compound 14086-88-5 C₈H₁₅NO₆ C3 - Acetamido at C3
- Used in chitin synthesis and metabolic labeling
Glycobiology research, biotech applications
2-Acetamido-2-deoxy-D-glucose (GlcNAc) 7512-17-6 C₈H₁₅NO₆ C2 - Acetamido at C2
- Core component of N-linked glycoproteins
Cell signaling, O-GlcNAcylation
N-Acetylgalactosamine (GalNAc) 31022-50-1 C₈H₁₅NO₆ C2 (Galactose epimer) - Epimer at C4
- Found in O-linked glycans and proteoglycans
Mucin biosynthesis, drug delivery systems
N-Acetylmannosamine (ManNAc) 4773-29-9 C₈H₁₅NO₆ C2 (Mannose epimer) - Epimer at C4
- Precursor for sialic acid biosynthesis
Sialylation studies, metabolic disorders
3-Amino-3-deoxy-D-glucose 606-01-9* C₆H₁₃NO₅ C3 - Amino (-NH₂) group at C3
- Produced by Bacillus species
Antibiotic research

Functional Differences

  • Positional Effects: The acetamido group at C3 in this compound distinguishes it from the more common C2-substituted GlcNAc. This alters enzyme recognition, limiting its incorporation into canonical glycoproteins but favoring chitin-related pathways .
  • Epimerization : GalNAc and ManNAc differ in stereochemistry at C4 and C2, respectively, influencing their roles in O-linked glycosylation and sialic acid metabolism .

Research and Industrial Relevance

  • Comparative Studies : this compound is less prevalent than GlcNAc but critical for niche applications in fungal biology and glycan engineering .
  • Emerging Derivatives: Compounds like 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide () demonstrate how protective groups (e.g., benzyl) enhance reactivity for click chemistry applications.

Biologische Aktivität

3-Acetamido-3-deoxy-D-glucose, commonly referred to as Quip3NAc, is a unique carbohydrate that has garnered attention due to its biological significance, particularly in the context of bacterial O-antigens and S-layer glycoproteins. This article delves into the biosynthesis, structural characteristics, and biological activities of Quip3NAc, supported by data tables and relevant case studies.

Biosynthesis Pathway

The biosynthesis of Quip3NAc involves a series of enzymatic reactions starting from glucose-1-phosphate. The pathway is characterized by five key enzymes:

  • RmlA (Glucose 1-phosphate thymidylyltransferase) : Converts glucose-1-phosphate to dTDP-glucose.
  • RmlB (4,6-dehydratase) : Dehydrates dTDP-glucose to form dTDP-4-keto-6-deoxy-D-glucose.
  • QdtA (3,4-ketoisomerase) : Isomerizes dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-keto-6-deoxy-D-glucose.
  • QdtB (Aminotransferase) : Aminates the C-3 position to produce dTDP-Qui₃NAc.
  • QdtC (N-acetyltransferase) : Acetylates the product to yield 3-acetamido-3,6-dideoxy-α-D-glucose .

This pathway is not only crucial for the production of Quip3NAc but also shares similarities with the biosynthetic routes of other deoxysugars found in various organisms.

Structural Characteristics

Quip3NAc is classified as a dideoxy sugar, specifically a 3-acetamido derivative of 3,6-dideoxy-D-glucose. Its structure plays a pivotal role in its function within bacterial cell walls and contributes to the stability and functionality of lipopolysaccharides (LPS) in Gram-negative bacteria.

Property Value
Molecular FormulaC₈H₁₅NO₆
Molecular Weight189.21 g/mol
StructureQuip3NAc Structure
Presence in OrganismsGram-negative bacteria O-antigens and S-layer glycoproteins

Role in Bacterial Pathogenicity

Quip3NAc is integral to the structure of O-antigens in various pathogenic bacteria, including Escherichia coli and Salmonella. The presence of this sugar enhances the virulence of these bacteria by contributing to their ability to evade host immune responses .

In studies examining the impact of Quip3NAc on immune evasion, it was found that strains lacking this sugar exhibited increased susceptibility to phagocytosis compared to their wild-type counterparts, highlighting its role in bacterial survival within host environments .

Antimicrobial Potential

Research has indicated that derivatives of Quip3NAc may possess antimicrobial properties. For instance, compounds structurally related to Quip3NAc have been explored for their potential as antibiotic agents against resistant bacterial strains . The unique structural features of these sugars allow them to interfere with bacterial cell wall synthesis, presenting a novel avenue for therapeutic development.

Case Studies

  • Case Study on E. coli O114 :
    • In a detailed investigation, E. coli O114 was shown to synthesize Quip3NAc as part of its O-antigen structure. Mutants lacking the genes responsible for Quip3NAc biosynthesis were significantly less virulent in mouse models compared to wild-type strains .
  • Antibiotic Development :
    • A study investigated derivatives of Quip3NAc for their antibacterial activity against Staphylococcus aureus. Results indicated that certain modifications enhanced their efficacy against resistant strains, suggesting potential for development into new antibiotics .

Vorbereitungsmethoden

Stepwise Protection and Functionalization

The chemical synthesis of 3-acetamido-3-deoxy-D-glucose begins with the protection of D-glucose derivatives. A pivotal study utilized O-isopropylidene-D-glucose diethyl dithioacetal as the starting material. Demercaptalation under acidic conditions yielded 2-acetamido-2-deoxy-3,4:5,6-di-O-isopropylidene-aldehydo-D-glucose, a key intermediate with a reactive aldehyde group.

Base-Catalyzed Nitromethane Addition

The aldehyde intermediate underwent base-catalyzed addition with nitromethane, producing two epimeric nitro alcohols: 3-acetamido-1,3-dideoxy-4,5:6,7-di-O-isopropylidene-1-nitro-D-glycero-D-gulo-heptitol and its ido-epimer. This step highlights the stereochemical complexity of the reaction, with the base facilitating nucleophilic attack by nitromethane on the aldehyde carbon.

Table 1: Key Reaction Conditions in Chemical Synthesis

StepReagents/ConditionsIntermediate/Product
DemercaptalationAcidic hydrolysisAldehydo-D-glucose derivative
Nitromethane additionNaOH, nitromethane, 0°CEpimeric nitro alcohols
Nef reactionHCl, NaNO₂, H₂O, 25°CThis compound

Enzymatic Biosynthesis via UDP-D-glucose Amination

Cell-Free Enzyme Systems

A biosynthetic route was demonstrated using a cell-free extract from Streptomyces species, which catalyzed the conversion of UDP-D-glucose to 3-amino-3-deoxy-D-glucose. The reaction required glutamine or ammonia as the amino donor and DPN (diphosphopyridine nucleotide, NAD⁺) as a cofactor. Omission of DPN halted production, underscoring its role in redox regulation.

Table 2: Enzymatic Biosynthesis Parameters

ComponentRoleConcentration/Amount
UDP-D-glucoseSubstrate15 mg (21.9 µmol)
GlutamineAmino donor5 µmol
DPNCofactor50 µmol
Incubation30°C, 30 minutes~20% conversion efficiency

Comparative Analysis of Methodologies

Yield and Scalability

Chemical synthesis offers precise control over stereochemistry but suffers from low overall yields due to multiple protection/deprotection steps. Enzymatic biosynthesis, while more efficient in specific steps, requires specialized enzymes and cofactors, limiting scalability.

Stereochemical Outcomes

The chemical route produces epimeric mixtures necessitating chromatographic separation, whereas enzymatic methods exhibit higher stereospecificity. For instance, the cell-free system in generated a single 3-amino intermediate, avoiding epimerization.

Industrial Applicability

Enzymatic biosynthesis is preferable for large-scale production if enzyme costs are mitigated. Chemical synthesis remains valuable for small-scale research applications requiring structural analogs.

Emerging Pathways: Insights from dTDP-3-Acetamido Sugar Biosynthesis

Recent studies on dTDP-3-acetamido-3,6-dideoxy-D-glucose biosynthesis in Thermoanaerobacterium thermosaccharolyticum suggest analogous pathways for this compound. The enzyme cascade includes:

  • RmlA : Activates glucose-1-phosphate to dTDP-D-glucose.

  • RmlB : Catalyzes dehydration to dTDP-4-oxo-6-deoxy-D-glucose.

  • Isomerase : Converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose.

  • Transaminase/Transacetylase : Introduces the 3-amino group and acetylates it.

While this pathway targets 3,6-dideoxy sugars, omitting the 6-deoxygenation step could theoretically adapt it for this compound synthesis .

Q & A

Q. What are the most reliable synthetic routes for 3-Acetamido-3-deoxy-D-glucose, and how can their efficiency be optimized?

The compound is synthesized via selective oxidation-protection strategies. A key method involves sulfoxide-carbodiimide-mediated oxidation of 3-amino-D-glucose derivatives, yielding this compound with >70% efficiency under anhydrous conditions . Optimization includes controlling reaction temperature (20–25°C) and using dimethyl sulfoxide (DMSO) as a solvent to minimize side reactions. Alternative routes employ isopropylidene protection at C-1,2 and C-5,6 positions to direct substitution at C-3, followed by azide reduction and acetylation . Efficiency improvements focus on reducing step counts (e.g., one-pot reactions) and optimizing catalyst loading (e.g., DAST for fluorination ).

(Advanced)

Q. How can competing elimination reactions during fluorination or substitution at C-3 be minimized in the synthesis of analogs?

DAST-mediated fluorination of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can yield undesired olefins (e.g., hex-3-enofuranose) due to β-elimination. This is mitigated by introducing pyridine (2 equiv) to stabilize reactive intermediates and using low-temperature distillation (80°C, 0.05 mmHg) to isolate fluorinated products . Competing pathways are further suppressed via steric hindrance modulation (e.g., bulky protecting groups at C-4) or employing nucleophilic displacement with radioisotope-labeled reagents (e.g., ¹⁸F in Sn2 reactions) .

(Basic)

Q. What spectroscopic techniques are critical for characterizing this compound and verifying its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J₃,4 ~3.5 Hz for axial C-3 substituents) .
  • 19F NMR : Detects fluorinated analogs (δ −59 ppm for C-3-F) and distinguishes elimination byproducts .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (m/z 222.1 for [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Identifies acetamido C=O stretches (~1650 cm⁻¹) and hydroxyl absence at C-3 .

(Advanced)

Q. What contradictions exist in reported metabolic behaviors of this compound compared to native glucose, and how can these be resolved experimentally?

Fluorinated analogs (e.g., 3-deoxy-3-fluoro-D-glucose) are reported to enter glycolysis but stall at phosphorylation due to C-3 modifications, contradicting claims of full metabolic integration . To resolve discrepancies, use isotopic tracing (¹⁸F/¹⁴C labels) to track phosphorylation and transport in cell models. Combine enzyme kinetic assays (e.g., hexokinase inhibition studies) and LC-MS metabolic profiling to quantify intermediate accumulation (e.g., this compound-6-phosphate) .

(Basic)

Q. What protection-deprotection strategies are effective for selective modification at C-3 in glucose derivatives?

  • Isopropylidene protection : Blocks C-1,2 and C-5,6 hydroxyls, leaving C-3 exposed for azidation or fluorination .
  • Triflate intermediates : Generate C-3 leaving groups (e.g., trifluoromethanesulfonate) for nucleophilic displacement with NaN₃ or CsF .
  • Acetamido stabilization : Directs reactivity to C-3 via steric and electronic effects, preventing off-target modifications .

(Advanced)

Q. How do steric and electronic factors influence the reactivity of this compound in glycosylation reactions?

The acetamido group at C-3 introduces steric bulk (~1.8 Å van der Waals radius) and electron-withdrawing effects, reducing glycosylation yields by ~40% compared to native glucose. Computational modeling (DFT) reveals increased activation energy (~15 kcal/mol) for oxocarbenium ion formation at C-1. To improve reactivity, employ low-temperature glycosylation (−40°C) or thioglycoside donors to stabilize transition states .

(Basic)

Q. How can enzymatic assays validate the substrate specificity of glycosidases toward this compound?

Use β-galactosidase immobilization assays to test hydrolysis rates of synthetic substrates (e.g., this compound-linked p-nitrophenyl glycosides). Monitor absorbance at 405 nm for p-nitrophenol release and compare kinetic parameters (Km, Vmax) to native substrates .

(Advanced)

Q. What computational tools can predict the conformational dynamics of this compound in solution?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and NOESY NMR data reveal preferred chair conformations (⁴C₁ for β-anomers) and hydrogen-bonding networks. The acetamido group stabilizes the C-3 equatorial position, reducing ring puckering flexibility by ~30% compared to glucose .

(Basic)

Q. What chromatographic methods are optimal for purifying this compound from reaction mixtures?

  • Silica gel chromatography : Elute with EtOAc/MeOH (4:1) to separate polar byproducts.
  • HPLC (HILIC column) : Use acetonitrile/water gradients (70:30 to 50:50) for high-purity isolation (>95%) .

(Advanced)

Q. How can conflicting data on the antibacterial activity of this compound derivatives be reconciled?

Discrepancies arise from variable membrane permeability across bacterial strains (e.g., Gram-negative vs. Gram-positive). Address this via liposome encapsulation assays to quantify intracellular delivery and transporter knockout studies (e.g., deletion of glucose permeases in E. coli) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.